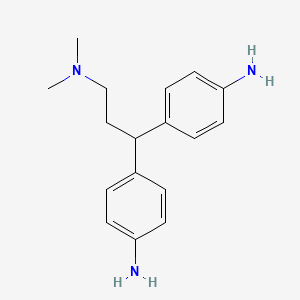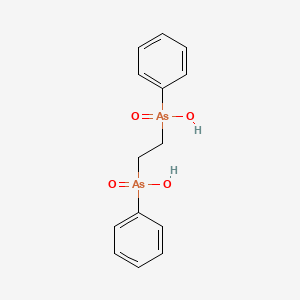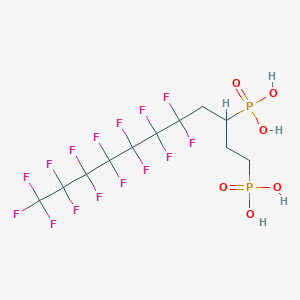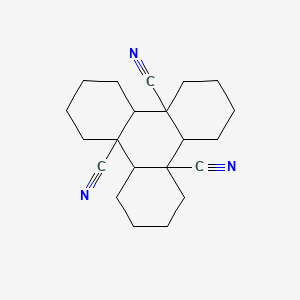
Aniline, 4,4'-(3-dimethylaminopropylidene)DI-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline, 4,4’-(3-dimethylaminopropylidene)DI- is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group attached to a 3-dimethylaminopropylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, 4,4’-(3-dimethylaminopropylidene)DI- typically involves the reaction of aniline with 3-dimethylaminopropylidene derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Aniline, 4,4’-(3-dimethylaminopropylidene)DI- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Aniline, 4,4’-(3-dimethylaminopropylidene)DI- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Aniline, 4,4’-(3-dimethylaminopropylidene)DI- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Aniline, 4,4’-(3-dimethylaminopropylidene)DI- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making the compound valuable for studying biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: A simpler aromatic amine with a single aniline group.
4-Dimethylaminoaniline: An aniline derivative with a dimethylamino group attached to the aromatic ring.
Methylenedianiline: A compound with two aniline groups connected by a methylene bridge.
Uniqueness
Aniline, 4,4’-(3-dimethylaminopropylidene)DI- is unique due to the presence of the 3-dimethylaminopropylidene moiety, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in a broader range of chemical reactions compared to simpler aniline derivatives.
Propriétés
Numéro CAS |
22083-70-1 |
|---|---|
Formule moléculaire |
C17H23N3 |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
4-[1-(4-aminophenyl)-3-(dimethylamino)propyl]aniline |
InChI |
InChI=1S/C17H23N3/c1-20(2)12-11-17(13-3-7-15(18)8-4-13)14-5-9-16(19)10-6-14/h3-10,17H,11-12,18-19H2,1-2H3 |
Clé InChI |
RTTHPWSOBOYXNR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2'-[Methylenebis(nitroazanediyl)]diacetic acid](/img/structure/B14714842.png)









